6-(Benzyloxy)-2-chloroquinoline
CAS No.: 623144-17-2
Cat. No.: VC1847001
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 623144-17-2 |
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Molecular Formula | C16H12ClNO |
Molecular Weight | 269.72 g/mol |
IUPAC Name | 2-chloro-6-phenylmethoxyquinoline |
Standard InChI | InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Standard InChI Key | CYCJPIBUDBOUQD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl |
Introduction
Chemical Properties and Structure
6-(Benzyloxy)-2-chloroquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyridine ring. This particular derivative contains two key functional groups: a chloro substituent at the 2-position and a benzyloxy group at the 6-position of the quinoline core.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical characteristics that make it valuable for various applications. Table 1 summarizes the key properties of 6-(Benzyloxy)-2-chloroquinoline.
Table 1: Physical and Chemical Properties of 6-(Benzyloxy)-2-chloroquinoline
Property | Value |
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CAS Number | 623144-17-2 |
Molecular Formula | C₁₆H₁₂ClNO |
Molecular Weight | 269.72 g/mol |
IUPAC Name | 2-chloro-6-phenylmethoxyquinoline |
Standard InChI | InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Standard InChIKey | CYCJPIBUDBOUQD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl |
Appearance | Not specified in available data |
Classification | Member of quinolines and organochlorine compounds |
The compound contains a benzyloxy group, which contributes to its chemical behavior and potential interactions with biological systems. The chloro substituent at the 2-position also plays a significant role in the compound's reactivity patterns.
Structural Characteristics
6-(Benzyloxy)-2-chloroquinoline possesses several structural features that influence its chemical behavior:
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The quinoline core provides a rigid, planar heterocyclic system with potential for π-π stacking interactions.
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The benzyloxy substituent at the 6-position introduces steric bulk and potential for hydrophobic interactions.
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The chloro group at the 2-position affects the electronic distribution within the quinoline system and provides a site for potential nucleophilic substitution reactions.
These structural characteristics make 6-(Benzyloxy)-2-chloroquinoline an interesting compound for various synthetic transformations and potential biological applications.
Synthesis Methods
Several synthetic routes have been reported for the preparation of 6-(Benzyloxy)-2-chloroquinoline, with varying degrees of efficiency and complexity. The most common approach involves the benzylation of 2-chloro-6-hydroxyquinoline.
Common Synthetic Routes
The synthesis of 6-(Benzyloxy)-2-chloroquinoline typically involves a substitution reaction between 2-chloro-6-hydroxyquinoline and benzyl bromide. This reaction is generally carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group .
A typical synthetic pathway can be described as follows:
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Preparation of 2-chloro-6-hydroxyquinoline as a starting material
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Benzylation of the hydroxyl group using benzyl bromide in the presence of a base (commonly potassium carbonate)
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Purification of the product through crystallization or chromatographic methods
Alternative Synthesis Approaches
While direct benzylation is the most straightforward approach, alternative synthetic strategies may involve:
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Chlorination of 6-benzyloxyquinoline at the 2-position
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Cross-coupling reactions to introduce the benzyloxy group to pre-functionalized quinoline derivatives
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Construction of the quinoline ring system with the benzyloxy group already in place
These alternative approaches may offer advantages in terms of yield, selectivity, or access to specifically substituted derivatives.
Related Compounds and Structural Analogs
6-(Benzyloxy)-2-chloroquinoline belongs to a family of related quinoline derivatives that share similar structural features but differ in the position or nature of substituents.
Positional Isomers
Several positional isomers of 6-(Benzyloxy)-2-chloroquinoline have been reported and studied:
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5-(Benzyloxy)-2-chloroquinoline (CAS: 1016315-12-0): This isomer has the benzyloxy group at the 5-position instead of the 6-position .
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4-(Benzyloxy)-2-chloroquinoline (CAS: 1147107-89-8): This isomer features the benzyloxy group at the 4-position of the quinoline core .
These positional isomers may exhibit different chemical reactivity and biological properties compared to 6-(Benzyloxy)-2-chloroquinoline.
Structural Variations
Beyond positional isomers, other structural variations include:
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6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide: This compound contains additional methoxy and carboxamide functionalities, which may confer different biological properties.
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6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives: These compounds feature a modified quinoline core (quinolin-2(1H)-one) with multiple substituents .
The study of these structural analogs helps in understanding structure-activity relationships and developing compounds with enhanced properties for specific applications.
Biological Activities and Applications
Research on 6-(Benzyloxy)-2-chloroquinoline and related quinoline derivatives has revealed various potential biological activities and applications in medicinal chemistry.
Anticancer Activity
Quinoline derivatives, including compounds structurally related to 6-(Benzyloxy)-2-chloroquinoline, have shown promising anticancer properties. Studies have demonstrated that certain benzyloxy-substituted quinolines can:
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Induce cancer cell apoptosis
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Inhibit cell proliferation in various cancer cell lines
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Disrupt microtubule assembly, leading to cell cycle arrest
For example, research on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives showed high potency against cancer cell lines such as HL-60, Hep3B, H460, and COLO 205 with IC₅₀ values below 1 μM, while showing minimal toxicity to normal human cells .
Antimicrobial Properties
Quinoline derivatives have long been known for their antimicrobial activities. Compounds similar to 6-(Benzyloxy)-2-chloroquinoline have demonstrated:
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Antibacterial effects against various pathogens
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Potential activity against drug-resistant bacterial strains
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Possible mechanisms involving inhibition of bacterial enzymes essential for cell division
The literature indicates that certain quinoline derivatives can inhibit GTPase activity and dynamic assembly of FtsZ, thereby disrupting bacterial cell division and leading to bacterial cell death .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more effective compounds. Several structure-activity relationship (SAR) studies have been conducted on quinoline derivatives related to 6-(Benzyloxy)-2-chloroquinoline.
Key Structural Features Affecting Activity
Research on benzyloxy-substituted quinolines has revealed several important structure-activity relationships:
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The position of the benzyloxy group significantly influences biological activity
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Substitution patterns on the benzyl ring can modulate potency and selectivity
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The nature and position of additional substituents on the quinoline core affect the compound's biological profile
For instance, a study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives demonstrated that specific substitution patterns led to compounds with high potency against cancer cell lines while maintaining low toxicity against normal cells .
Optimization Strategies
Based on SAR studies, several strategies have been employed to optimize the activity of quinoline derivatives:
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Introduction of electron-donating or electron-withdrawing groups on the benzyl ring
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Modification of the quinoline core to alter electronic properties
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Addition of functional groups that enhance water solubility or membrane permeability
These optimization strategies aim to enhance the potency, selectivity, and pharmacokinetic properties of the compounds for potential therapeutic applications.
Research Methods and Analytical Techniques
The study of 6-(Benzyloxy)-2-chloroquinoline and related compounds involves various research methods and analytical techniques for characterization and evaluation of biological activities.
Spectroscopic Characterization
Several spectroscopic techniques are commonly used to characterize 6-(Benzyloxy)-2-chloroquinoline:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for identification of functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Vis spectroscopy for chromophore characterization
These techniques provide complementary information about the compound's structure and purity.
Biological Activity Assays
The evaluation of biological activities typically involves various in vitro and in vivo assays:
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Cell viability assays (e.g., MTT assay) for assessment of anticancer activity
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Microbial growth inhibition assays for antimicrobial activity
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Enzyme inhibition assays for mechanism of action studies
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Flow cytometry for cell cycle analysis and apoptosis detection
For example, studies on related quinoline derivatives have utilized Hoechst 33258 and Annexin V-FITC/PI staining assays to detect apoptosis, fluorescence microscopy to assess inhibition of microtubule polymerization, and Western blotting to analyze effects on apoptosis-related proteins .
Future Perspectives and Research Directions
The study of 6-(Benzyloxy)-2-chloroquinoline and related quinoline derivatives continues to evolve, with several promising research directions.
Medicinal Chemistry Applications
Future research on 6-(Benzyloxy)-2-chloroquinoline may focus on:
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Further structural modifications to enhance potency and selectivity
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Development of targeted drug delivery systems
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Exploration of synergistic effects with established therapeutic agents
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Investigation of novel biological targets and pathways
These efforts may lead to the development of new therapeutic agents based on the quinoline scaffold.
Synthetic Methodologies
Advancements in synthetic methodologies may enable:
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More efficient and selective synthesis of 6-(Benzyloxy)-2-chloroquinoline and analogs
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Development of green chemistry approaches with reduced environmental impact
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Access to previously challenging structural modifications
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Scale-up procedures for larger-scale production
Improved synthetic methods will facilitate the preparation of diverse quinoline libraries for biological screening and structure-activity relationship studies.
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